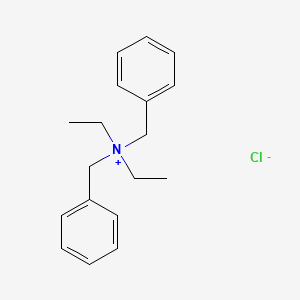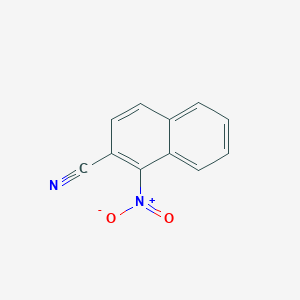
1-Nitro-2-naphthalenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-naphthalenecarbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of both a nitro group (-NO2) and a nitrile group (-CN) attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Nitro-2-naphthalenecarbonitrile typically involves nitration and cyanation reactions. One common method is the nitration of 2-naphthalenecarbonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Nitro-2-naphthalenecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives, depending on the oxidizing agents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-naphthalenecarbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Nitro-2-naphthalenecarbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
The nitrile group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.
Comparison with Similar Compounds
1-Nitro-2-naphthalenecarbonitrile can be compared with other similar compounds, such as:
1-Naphthalenecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Naphthalenecarbonitrile: Similar structure but with the nitrile group at a different position, leading to different reactivity and applications.
1-Nitronaphthalene: Contains only the nitro group, making it more suitable for specific types of reactions where the nitrile group is not required.
The uniqueness of this compound lies in the combination of both nitro and nitrile groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
1885-78-5 |
|---|---|
Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1-nitronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6N2O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H |
InChI Key |
NQPITHJENKFOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)

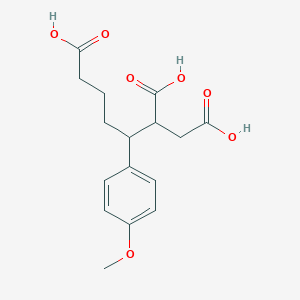
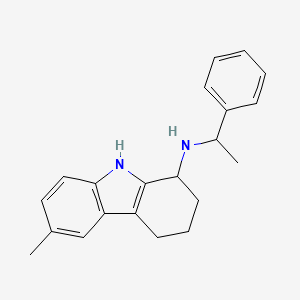

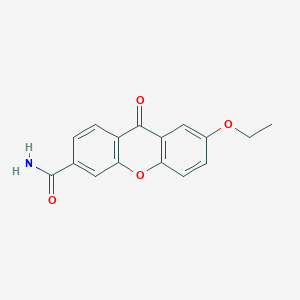
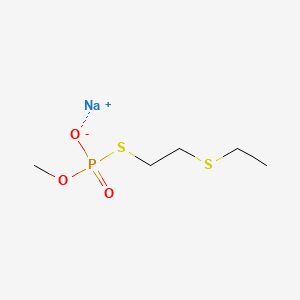
![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
